molecular formula C15H22N2O B048092 Piquindone CAS No. 78541-97-6

Piquindone

Cat. No. B048092
CAS RN: 78541-97-6
M. Wt: 246.35 g/mol
InChI Key: PVZMYDPRVUCJKV-CMPLNLGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Piquindone or similar compounds has not been elaborately detailed in the available literature. However, its categorization as a pyrroloisoquinoline derivative suggests a complex synthetic route involving multiple steps to ensure specificity and efficacy.

Molecular Structure Analysis

Piquindone's molecular structure, as a pyrroloisoquinoline derivative, indicates a complex arrangement with multiple rings. This structure is significant for its binding affinity to dopamine D2 receptors, which is central to its pharmacological action. Studies have shown that its molecular electrostatic potential (MEP) calculations based on ab initio wave functions compare closely with other compounds like metoclopramide and molindone, indicating a common pharmacophoric pattern (Waterbeemd, Carrupt, & Testa, 1986).

Chemical Reactions and Properties

Research on Piquindone's chemical reactions primarily focuses on its interaction with the dopamine D2 receptors. It binds in a sodium-dependent manner, which is a critical feature for its pharmacological activity. The binding of Piquindone is stereoselective, which means that its enantiomers have different biological activities (Nock, Sedvall, & McEwen, 1986).

Physical Properties Analysis

The available research does not provide detailed information on the specific physical properties of Piquindone, like melting point, boiling point, or solubility. However, its efficacy and interaction with biological systems suggest that it possesses the necessary stability and solubility for effective pharmacological use.

Chemical Properties Analysis

Piquindone's chemical properties, particularly its binding to dopamine D2 receptors, indicate a high affinity and specificity. Its interaction is sodium-dependent and occurs at nanomolar concentrations, showing high potency. The stereoselective binding suggests that its chemical structure plays a critical role in its pharmacological effects (Nock, Sedvall, & McEwen, 1986).

Scientific Research Applications

Dopamine D2 Receptor Binding and Antipsychotic Properties

Piquindone, a pyrroloisoquinoline derivative, has been studied for its binding to dopamine D2 receptors. Nock, Sedvall, and McEwen (1986) used quantitative autoradiography to explore the distribution of 3Hpiquindone binding sites in the rat forebrain, revealing its high affinity and sodium-dependent binding primarily in areas like the olfactory tubercle, accumbens nucleus, and substantia nigra, indicating its potential as an antipsychotic agent (Nock et al., 1986).

Clinical Efficacy in Schizophrenia

Cohen et al. (1987) conducted a double-blind, placebo-controlled trial with schizophrenic patients and found that piquindone led to moderate improvements in both positive and negative symptoms of schizophrenia, supporting its efficacy as an "atypical" neuroleptic (Cohen et al., 1987).

PET Imaging Studies in Humans and Monkeys

Sedvall, Ehrin, and Farde (1987) labeled the stereoenantiomers of piquindone with the positron-emitting isotope 11C and used positron emission tomography (PET) to study dopamine-D2 receptor binding in the living brain of humans and monkeys. Their findings showed a high affinity of the (-) enantiomer for dopamine-D2 receptors, suggesting the utility of piquindone in visualizing these receptors in living brains (Sedvall et al., 1987).

Treatment of Tourette Syndrome

In a study by Uhr, Pruitt, Berger, and Stahl (1986), four patients with Tourette Syndrome (TS) were treated with piquindone, a novel D2 receptor antagonist. The study observed a significant reduction of tics with minimal adverse effects, indicating piquindone's potential for treating TS without the disabling side-effects commonly associated with traditional treatments (Uhr et al., 1986).

Pharmacophoric Patterns and Antagonistic Properties

Waterbeemd, Carrupt, and Testa (1986) utilized molecular electrostatic potential calculations to compare pharmacological properties of piquindone with other dopamine D2 receptor antagonists. Their findings suggested a common pharmacophoric pattern among these compounds, which could be important in understanding their selective binding properties (Waterbeemd et al., 1986).

properties

IUPAC Name

(4aS,8aS)-3-ethyl-2,6-dimethyl-4a,5,7,8,8a,9-hexahydro-1H-pyrrolo[2,3-g]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-4-11-9(2)16-13-7-10-5-6-17(3)8-12(10)15(18)14(11)13/h10,12,16H,4-8H2,1-3H3/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZMYDPRVUCJKV-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(NC2=C1C(=O)[C@@H]3CN(CC[C@H]3C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016495
Record name Piquindone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piquindone

CAS RN

78541-97-6
Record name Piquindone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78541-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piquindone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078541976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piquindone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIQUINDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C9WXY65C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piquindone
Reactant of Route 2
Reactant of Route 2
Piquindone
Reactant of Route 3
Piquindone
Reactant of Route 4
Reactant of Route 4
Piquindone
Reactant of Route 5
Piquindone
Reactant of Route 6
Piquindone

Citations

For This Compound
179
Citations
G Sedvall, E Ehrin, L Farde - … : Clinical and Experimental, 1987 - Wiley Online Library
… piquindone produces a long-lasting effect on central dopamine-D2 receptors. (-)"C Piquindone … piquindone and blockade of specific binding sites in the brain of schizophrenic patients. …
Number of citations: 10 onlinelibrary.wiley.com
MD Van Putten, SR Marder - Psychopharmacology Bulletin, 1987 - books.google.com
Neuroleptics have proven efficacy in the treatment of psychotic symptoms. However, their use can be as-sociated with extrapyramidal reactions including tardive dyskinesia, which has …
Number of citations: 1 books.google.com
JD Cohen, T Van Putten, S Marder… - Journal of clinical …, 1987 - journals.lww.com
… Our results demonstrate that piquindone led to moderate but significant improvements in the … In addition, our anecdotal observations were that piquindone caused minimal …
Number of citations: 10 journals.lww.com
B Nock, G Sedvall, BS McEwen - European journal of pharmacology, 1986 - Elsevier
(−)Piquindone is a new antipsychotic pyrroloisoquinoline derivative that binds to dopamine D 2 receptors. We used in vitro quantitative autoradiography to determine the distribution of [ …
Number of citations: 19 www.sciencedirect.com
H Van de Waterbeemd, PA Carrupt, B Testa - Journal of Molecular …, 1986 - Elsevier
… The compounds which formed the basis of this study were metoclopramide, piquindone and … Extended metoclopramide, piquindone and molindone share very similar topographical …
Number of citations: 23 www.sciencedirect.com
T Nakajima, K Iwata - Molecular pharmacology, 1984 - ASPET
Ro 22-1319, a novel pyrroloisoquinoline compound, is a potent antipsychotic agent with low potential for extrapyramidal effects and tardive dyskinesia. In this study, the specific binding …
Number of citations: 24 molpharm.aspetjournals.org
SB UHR, B PRUITT, PA BERGER… - International Clinical …, 1986 - journals.lww.com
… We treated 4 TS patients with piquindone, a novel D2 receptor … However, piquindone produced therapeutic effects without … strong subjective preference for piquindone over haloperidol. …
Number of citations: 4 journals.lww.com
S Collin, DP Vercauteren, D Vanderveken… - Journal of Computer …, 1989 - Springer
Molecular graphic design coupled with PCILO and crystallographic results have been used to investigate the three-dimensional structure of Tropapride, Piquindone, Zetidoline, and …
Number of citations: 5 idp.springer.com
MA Brooks, TL Lee - Journal of Chromatography B: Biomedical Sciences …, 1986 - Elsevier
This report describes a rapid, sensitive and selective method for the determination of piquindone in canine plasma and piquindone and the N-demethyl metabolite of piquindone in …
Number of citations: 2 www.sciencedirect.com
SB Uhr, B Pruitt, PA Berger… - Journal of Clinical …, 1986 - journals.lww.com
… Case Report of Four Patients with Tourette Syndrome Treated with Piquindone, a D2 Receptor Antagonist : Journal of Clinical Psychopharmacology … Case Report of Four …
Number of citations: 7 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.